molecular formula C13H12N2O2S B240683 N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide

N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide

Cat. No.: B240683
M. Wt: 260.31 g/mol
InChI Key: MKCWHRKWGOWCSB-UHFFFAOYSA-N
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Description

N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-(methylcarbamoyl)aniline with thiophene-2-carboxylic acid. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(methylcarbamoyl)phenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both a methylcarbamoyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-14-12(16)9-4-6-10(7-5-9)15-13(17)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

MKCWHRKWGOWCSB-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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